2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a chlorophenyl and a phenyl group, along with a thioacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and phenylboronic acids.
Thioacetamide Introduction: The thioacetamide moiety is introduced through a nucleophilic substitution reaction involving thiols and acetamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to hydrogenation products.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, boronic acids.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated triazole derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The aromatic rings and thioacetamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Thioacetamide Derivatives: Compounds with thioacetamide moieties but different aromatic rings.
Uniqueness
2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific combination of a triazole ring with chlorophenyl and phenyl groups, along with a thioacetamide moiety
Properties
Molecular Formula |
C23H19ClN4OS |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4OS/c1-16-7-13-19(14-8-16)25-21(29)15-30-23-27-26-22(17-9-11-18(24)12-10-17)28(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
FBZGNIPXULDFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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